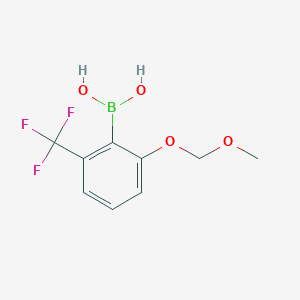
(2-(Methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. The presence of both methoxymethoxy and trifluoromethyl groups on the phenyl ring imparts distinct chemical properties to the compound, making it valuable for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the borylation of an aryl halide precursor using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid reagent . The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2-(Methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield phenols, while substitution reactions can produce a wide range of functionalized aromatic compounds .
Scientific Research Applications
(2-(Methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid has several scientific research applications:
Biology: The compound’s ability to form reversible covalent bonds with diols makes it useful in the design of sensors and probes for biological molecules.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and drug candidates.
Mechanism of Action
The mechanism of action of (2-(Methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid involves its ability to interact with various molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, enabling the compound to act as a versatile intermediate in chemical reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)phenylboronic acid
- 2-Fluoro-3-methoxy-5-(methoxycarbonyl)phenylboronic acid
- ®-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid
Uniqueness
(2-(Methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid stands out due to the presence of both methoxymethoxy and trifluoromethyl groups, which impart unique electronic and steric properties. These features enhance its reactivity and stability, making it a valuable compound for various synthetic applications.
Properties
CAS No. |
659731-31-4 |
|---|---|
Molecular Formula |
C9H10BF3O4 |
Molecular Weight |
249.98 g/mol |
IUPAC Name |
[2-(methoxymethoxy)-6-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BF3O4/c1-16-5-17-7-4-2-3-6(9(11,12)13)8(7)10(14)15/h2-4,14-15H,5H2,1H3 |
InChI Key |
CKGJCBYECOJYFE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1OCOC)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


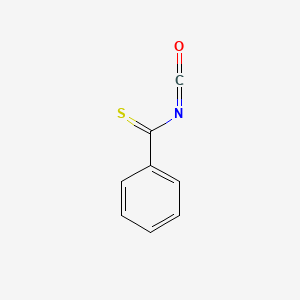
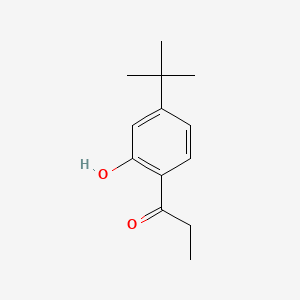
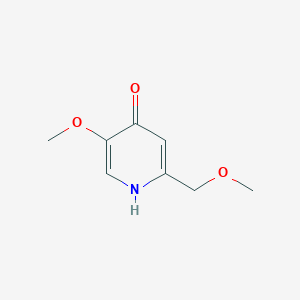
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline](/img/structure/B14153188.png)
![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoxaline](/img/structure/B14153202.png)
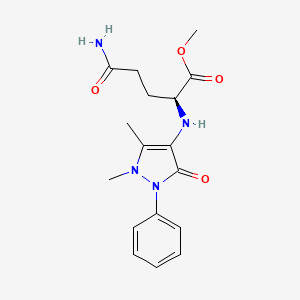
![Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-](/img/structure/B14153217.png)
![(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B14153230.png)
![1-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazine](/img/structure/B14153231.png)
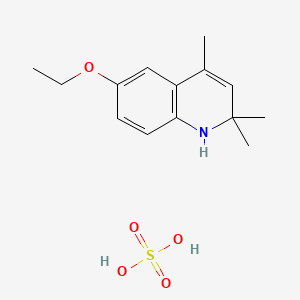
![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)
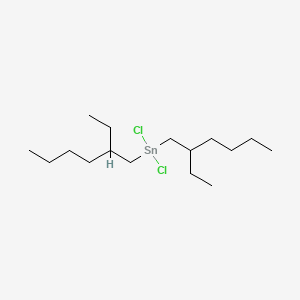
![N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester](/img/structure/B14153268.png)
![N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B14153275.png)
